molecular formula C18H15N5O3 B2455713 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396760-80-7

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2455713
CAS No.: 1396760-80-7
M. Wt: 349.35
InChI Key: NQKLZWVBPFCXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Properties

IUPAC Name

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-11-5-7-13(8-6-11)15(24)10-23-18(25)22-9-3-4-14(16(22)20-23)17-19-12(2)21-26-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKLZWVBPFCXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a hybrid molecule that combines oxadiazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure includes:

  • Oxadiazole moiety : Known for its role in medicinal chemistry due to its ability to interact with biological targets.
  • Triazole ring : Often associated with antifungal and anticancer properties.

The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways. The oxadiazole and triazole rings can interact with enzymes involved in critical cellular processes such as:

  • Inhibition of cancer cell proliferation
  • Antimicrobial activity
  • Anti-inflammatory effects

Anticancer Activity

Recent studies indicate that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound has shown potential in targeting:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

These targets are crucial for cancer cell survival and proliferation. For instance, a review highlighted that oxadiazole derivatives can inhibit telomerase activity, contributing to their anticancer effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Compounds containing oxadiazole moieties have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or interfere with inflammatory signaling pathways.

Case Studies

  • Anticancer Efficacy : A study on a related oxadiazole derivative demonstrated that it significantly reduced tumor growth in vivo by inducing apoptosis in cancer cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Data Tables

Biological ActivityTargetMechanism
AnticancerThymidylate synthaseInhibition of DNA synthesis
AntimicrobialBacterial cell wall synthesisDisruption of cell integrity
Anti-inflammatoryCytokine productionInhibition of inflammatory mediators

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